molecular formula C18H14ClN3O2 B14294678 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester

Cat. No.: B14294678
M. Wt: 339.8 g/mol
InChI Key: OGGWFVZFEPANFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolopyridine core, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The presence of various functional groups such as chloro, cyano, and phenylmethyl enhances its chemical reactivity and biological properties.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a pyrrole derivative and a pyridine derivative. This step often requires the use of a strong acid or base as a catalyst and elevated temperatures to facilitate the cyclization process.

    Introduction of Functional Groups: The chloro, cyano, and phenylmethyl groups are introduced through various substitution reactions. For example, the chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride. The cyano group can be introduced through a nucleophilic substitution reaction using cyanide salts. The phenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group, to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form various derivatives. This reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions. Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis involves the use of sodium hydroxide or potassium hydroxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

    Medicine: The compound has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an FGFR inhibitor, the compound binds to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester can be compared with other pyrrolopyridine derivatives, such as:

    1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(methyl)-, ethyl ester: This compound has a similar structure but with a methyl group instead of a phenylmethyl group. The presence of the phenylmethyl group in the original compound enhances its binding affinity and specificity for certain biological targets.

    1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenyl)-, ethyl ester: This compound has a phenyl group instead of a phenylmethyl group. The additional methylene group in the original compound provides greater flexibility and potential for interactions with biological targets.

    1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(benzyl)-, ethyl ester: This compound has a benzyl group instead of a phenylmethyl group. The presence of the phenylmethyl group in the original compound may enhance its solubility and bioavailability.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H14ClN3O2

Molecular Weight

339.8 g/mol

IUPAC Name

ethyl 1-benzyl-4-chloro-3-cyanopyrrolo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C18H14ClN3O2/c1-2-24-18(23)14-9-21-17-15(16(14)19)13(8-20)11-22(17)10-12-6-4-3-5-7-12/h3-7,9,11H,2,10H2,1H3

InChI Key

OGGWFVZFEPANFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C(=CN2CC3=CC=CC=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.